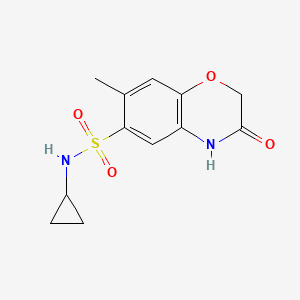
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-methoxy-2H-chromen-2-one
説明
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-methoxy-2H-chromen-2-one, also known as C16, is a chemical compound that belongs to the class of indole-based molecules. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
作用機序
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-methoxy-2H-chromen-2-one involves its ability to interact with various cellular targets, including enzymes, receptors, and transcription factors. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and cell division. Moreover, this compound has been found to modulate the activity of several receptors, including the serotonin receptor, which is involved in the regulation of mood and behavior. Additionally, this compound has been shown to regulate the activity of several transcription factors, including NF-κB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the regulation of cell cycle progression, apoptosis, and inflammation. Several studies have reported that this compound induces cell cycle arrest in cancer cells by regulating the expression of cell cycle-related genes. Moreover, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways. Additionally, this compound has been shown to regulate the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
実験室実験の利点と制限
One of the advantages of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-methoxy-2H-chromen-2-one in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. Moreover, this compound has been found to possess anti-inflammatory and anti-oxidant activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-methoxy-2H-chromen-2-one. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound has been found to have anti-viral activity, which makes it a potential candidate for the treatment of viral infections. Additionally, further research is needed to investigate the potential side effects of this compound and its safety profile in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. The synthesis method of this compound involves a multi-step process that yields a moderate overall yield. This compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-oxidant activities. The mechanism of action of this compound involves its ability to interact with various cellular targets, including enzymes, receptors, and transcription factors. This compound has several biochemical and physiological effects, including the regulation of cell cycle progression, apoptosis, and inflammation. One of the advantages of using this compound in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. However, one of the limitations of using this compound in lab experiments is its low solubility in water. There are several future directions for the research and development of this compound, including its potential applications in the treatment of neurodegenerative diseases and viral infections.
科学的研究の応用
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-methoxy-2H-chromen-2-one has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-oxidant activities. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-14-7-6-13-10-15(19(22)24-17(13)11-14)18(21)20-9-8-12-4-2-3-5-16(12)20/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEGDMRRRBLUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390401 | |
| Record name | ST064383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7047-17-8 | |
| Record name | ST064383 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



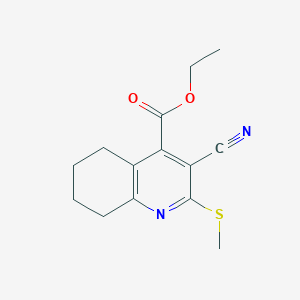
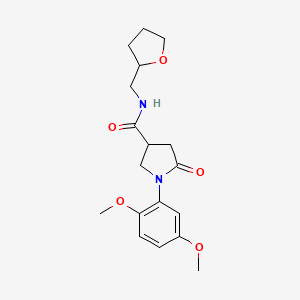
![N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4419673.png)
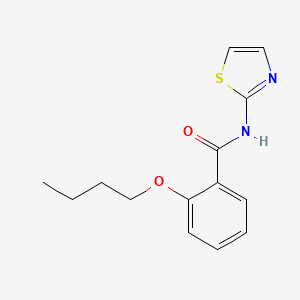
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4419682.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419684.png)

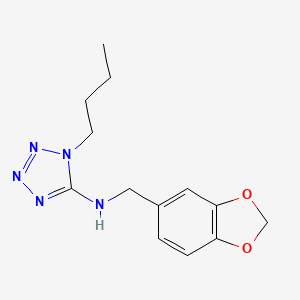
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)
![N-cyclohexyl-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419749.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)
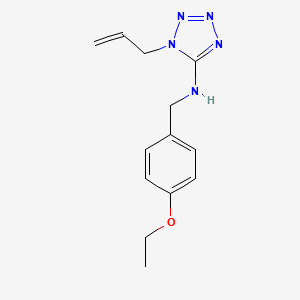
![2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4419764.png)
